1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base, followed by sulfonation with methylsulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives. These products can have different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, which can alter their biological and chemical properties.
Pyrimido[1,2-a]benzimidazoles: A class of compounds with a fused pyrimidine ring, known for their antiviral and anticancer activities.
Uniqueness
1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the chlorophenyl and methylsulfonyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-21(19,20)15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBQSTAKOJSADJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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